what is the molecular weight of LY 227942-d5
what is the molecular weight of LY 227942-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of LY 227942-d5, a deuterated isotopologue of LY 227942, also known as Duloxetine. The inclusion of deuterium can modify the pharmacokinetic profile of the parent compound, making it a valuable tool in metabolic studies and as an internal standard for quantitative analysis.
Core Compound Properties
LY 227942-d5 is a stable, isotope-labeled version of the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can lead to a stronger carbon-deuterium bond. This may influence the drug's metabolism, potentially altering its pharmacokinetic properties. Such compounds are primarily used as tracers or internal standards in analytical techniques like mass spectrometry.
Molecular and Physical Data
The fundamental properties of LY 227942-d5 are summarized below. This data is essential for analytical method development and interpretation of experimental results.
| Property | Value | Citation |
| Molecular Formula | C₂₀H₁₆D₅NO₅S | [1][2] |
| Molecular Weight | 392.48 g/mol | [1][2] |
| Parent Compound (Unlabeled) | LY 227942 (Duloxetine) | [3] |
| Unlabeled CAS Number | 116817-14-2 | [1][2] |
| Typical Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), metabolic tracer. | [1] |
Mechanism of Action and Signaling Pathway
LY 227942 (Duloxetine) functions as a potent dual inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake by targeting their respective transporters, SERT and NET, in the presynaptic neuron. By blocking these transporters, Duloxetine increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. This dual-action mechanism is central to its therapeutic effects.
The signaling pathway affected by LY 227942 is fundamental to neuronal communication. The diagram below illustrates its mechanism at the synaptic level.
Caption: Mechanism of LY 227942 at the synapse.
Experimental Protocols
The use of LY 227942-d5 as an internal standard is a common application in pharmacokinetic studies. Below is a generalized workflow for quantifying the parent drug in a biological matrix (e.g., plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS).
LC-MS Quantification Workflow
This protocol outlines the key steps for using a deuterated standard to ensure accurate quantification of an analyte in a complex sample.
Caption: Workflow for LC-MS analysis using a deuterated standard.
Methodology in Detail:
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Sample Collection: Biological samples (e.g., blood, plasma, tissue homogenate) are collected from the study subjects.
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Internal Standard Spiking: A precise and known concentration of LY 227942-d5 is added to each sample, as well as to the calibration standards and quality control samples.
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Sample Preparation: To remove interferences, proteins are typically precipitated using a solvent like acetonitrile or methanol. The sample is centrifuged, and the supernatant is collected. Further solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be performed to concentrate the analyte and increase purity.
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LC Separation: The prepared sample is injected into a liquid chromatography system. A C18 column is commonly used to separate the analyte (LY 227942) and the internal standard (LY 227942-d5) from other matrix components based on their physicochemical properties.
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MS Detection: The eluent from the LC system is introduced into a mass spectrometer, often a triple quadrupole (QqQ) instrument. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated standard (Multiple Reaction Monitoring - MRM).
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Data Analysis: The concentration of LY 227942 in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of the drug. The use of the deuterated standard corrects for variations in sample preparation and instrument response.
